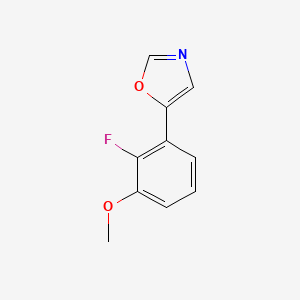

5-(2-fluoro-3-methoxyphenyl)oxazole

Description

Significance of Oxazole (B20620) Core in Synthetic Organic Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in medicinal chemistry and organic synthesis. tandfonline.comrsc.org Its unique structural and electronic properties make it a versatile scaffold for the development of new therapeutic agents. tandfonline.comresearchgate.net The oxazole ring system is present in a multitude of natural products and has been incorporated into numerous synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. museonaturalistico.itnih.gov The ability of the oxazole moiety to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to biological targets like enzymes and receptors. rsc.orgresearchgate.net Consequently, the synthesis and functionalization of oxazole derivatives remain an active and important area of research. aip.orgorganic-chemistry.org

Role of Fluorine and Methoxy (B1213986) Substitutions in Modulating Chemical and Biological Profiles of Aromatic Systems

The strategic incorporation of fluorine atoms and methoxy groups into aromatic systems is a widely employed strategy in medicinal chemistry to fine-tune the properties of a molecule.

Fluorine Substitution: The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties. nih.gov Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govwikipedia.org This can lead to a longer biological half-life. wikipedia.org Furthermore, fluorine can increase the lipophilicity of a molecule, which can improve its ability to permeate cell membranes. benthamdirect.comresearchgate.net The presence of fluorine can also modulate the acidity or basicity of nearby functional groups and influence the conformation of the molecule, potentially leading to stronger binding interactions with target proteins. benthamdirect.combenthamscience.com

Overview of Research Scope and Methodological Approaches

The investigation of 5-(2-fluoro-3-methoxyphenyl)oxazole would typically encompass its synthesis, characterization, and evaluation of its chemical and biological properties.

Synthesis: The synthesis of substituted oxazoles can be achieved through various methods, including the cyclization of N-propargylamides, oxidative cyclodehydration of serine and threonine residues, and cross-coupling reactions to functionalize a pre-formed oxazole ring. nih.govnih.govmdpi.com The synthesis of 5-substituted oxazoles, in particular, can be approached through methods like the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole followed by reaction with an electrophile. nih.gov

Characterization: Following synthesis, the structure of the compound would be unequivocally confirmed using a suite of spectroscopic techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To determine the precise arrangement of atoms within the molecule, including ¹H, ¹³C, and ¹⁹F NMR. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| X-ray Crystallography | To determine the three-dimensional structure of the molecule in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions. |

Evaluation of Properties: The research would then proceed to evaluate the compound's chemical reactivity and biological activity. This could involve assessing its stability under various conditions, its potential to participate in further chemical transformations, and screening for a range of biological effects such as antimicrobial, anticancer, or anti-inflammatory activity. museonaturalistico.itnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-13-8-4-2-3-7(10(8)11)9-5-12-6-14-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPFAWOALGWZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Fluoro 3 Methoxyphenyl Oxazole and Its Analogues

Established Synthetic Pathways for Oxazole (B20620) Derivatives

The synthesis of the oxazole core is well-documented, with several named reactions providing the foundation for modern methods. These classical routes, along with their contemporary modifications, offer a versatile toolkit for chemists to construct complex oxazole-containing molecules.

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes. nih.govorganic-chemistry.org Discovered in 1972, this reaction involves the condensation of an aldehyde with p-tolylsulfonylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com For the specific synthesis of 5-(2-fluoro-3-methoxyphenyl)oxazole, the required starting material would be 2-fluoro-3-methoxybenzaldehyde (B32414).

The reaction mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. youtube.com This is followed by an intramolecular cyclization (a 5-endo-dig process) to form an oxazoline (B21484) intermediate. youtube.comwikipedia.org Subsequent base-promoted elimination of the p-toluenesulfinic acid group from the oxazoline yields the aromatic oxazole ring. nih.govorganic-chemistry.orgwikipedia.org

Over the years, several variants of the Van Leusen synthesis have been developed to improve yields, expand substrate scope, and simplify purification.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the reaction, leading to high yields and efficiencies for the synthesis of 5-aryl-1,3-oxazoles. nih.govmdpi.com

Ionic Liquids: Employing ionic liquids as the solvent can facilitate the one-pot synthesis of 4,5-disubstituted oxazoles and has been noted for high yields. nih.govmdpi.com

Resin-Catalyzed Reactions: Using a basic ion exchange resin as the catalyst simplifies the workup procedure. The resin and the p-tolylsulfinic acid byproduct can be removed by simple filtration, affording 5-aryloxazoles in high purity and yield. organic-chemistry.org Polymer-supported Tosmic reagents have also been developed for the same purpose. acs.org

| Variant | Key Reagents/Conditions | Advantages | Typical Substrates |

| Classical | Aldehyde, TosMIC, K₂CO₃, Methanol (B129727) (reflux) | Well-established, versatile | Aromatic and Aliphatic Aldehydes |

| Microwave-Assisted | Aldehyde, TosMIC, Base, Methanol, MW irradiation | Rapid reaction times, high efficiency nih.govmdpi.com | Aromatic Aldehydes, Imines |

| Ionic Liquid | Aldehyde, TosMIC, Aliphatic Halide, Imidazolium-ILs | High yields, broad scope, one-pot for 4,5-disubstitution nih.govmdpi.com | Aromatic Aldehydes with electron-withdrawing groups |

| Resin-Catalyzed | Aldehyde, TosMIC, Quaternary ammonium (B1175870) hydroxide (B78521) resin | Simplified purification, high purity of product organic-chemistry.org | Aromatic Aldehydes |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org It is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for the creation of biaryl compounds. libretexts.orgnih.gov In the context of oxazole synthesis, the Suzuki reaction is a powerful tool for introducing aryl or other substituents onto a pre-formed oxazole ring, thereby accessing a wide range of analogues. nih.gov

To synthesize 5-(2-fluoro-3-methoxyphenyl)oxazole using this approach, two primary retrosynthetic disconnections are feasible:

Coupling of a 5-halo-oxazole with (2-fluoro-3-methoxyphenyl)boronic acid: An unsubstituted oxazole could be halogenated at the C5 position, followed by a Suzuki coupling with the appropriately substituted boronic acid.

Coupling of an oxazole-5-boronic acid (or ester) with a 2-fluoro-3-methoxy-substituted aryl halide: A 5-unsubstituted oxazole could be converted into its corresponding boronic acid derivative, which would then be coupled with a suitable aryl halide like 1-bromo-2-fluoro-3-methoxybenzene.

This methodology has been successfully used to prepare various aryl oxazoles, including those with therapeutic potential. nih.gov The reaction is valued for its functional group tolerance and the commercial availability of a vast library of boronic acids and aryl halides. mdpi.com One-pot procedures combining oxazole formation with subsequent Suzuki coupling have also been developed. tandfonline.com

| Component 1 (Electrophile) | Component 2 (Nucleophile) | Catalyst/Ligand | Base | Outcome |

| 5-Bromo-oxazole | (2-fluoro-3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or other bases | C5-Arylation of the oxazole ring |

| 1-Bromo-2-fluoro-3-methoxybenzene | Oxazole-5-boronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or other bases | Formation of the target 5-aryl oxazole |

The Bredereck reaction is a classical method for synthesizing oxazoles by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.comslideshare.net This process is an efficient and economical route, typically used to prepare 2,4-disubstituted oxazoles. ijpsonline.com Given that the target compound, 5-(2-fluoro-3-methoxyphenyl)oxazole, is substituted at the C5 position, the standard Bredereck reaction is not the most direct pathway. However, variations of this cyclization strategy exist. The reaction generally involves the N-acylation of the α-haloketone by the amide, followed by cyclization and dehydration to form the oxazole ring.

| Reactant 1 | Reactant 2 | Typical Product |

| α-Haloketone | Formamide | 4- or 5-Substituted Oxazole (depending on ketone structure) |

| α-Haloketone | Primary Amide | 2,4- or 2,5-Disubstituted Oxazole |

The Robinson-Gabriel and Fischer syntheses are two of the earliest and most fundamental methods for constructing the oxazole ring.

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to yield an oxazole. pharmaguideline.comwikipedia.orgsynarchive.com The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid. ijpsonline.compharmaguideline.com This method is particularly well-suited for the preparation of 2,5-disubstituted oxazoles. pharmaguideline.com More recent developments have combined this classical reaction with multicomponent reactions, such as the Ugi reaction, to create complex trisubstituted oxazoles in a tandem sequence. nih.gov

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a condensation reaction between an aldehyde cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdrugfuture.comdbpedia.org This method also typically produces 2,5-disubstituted oxazoles and was one of the first routes developed for this class of compounds. ijpsonline.comwikipedia.org The reaction proceeds by dissolving the reactants in a solvent like dry ether and passing gaseous HCl through the solution. wikipedia.org

| Synthesis Method | Starting Materials | Key Reagent/Condition | Typical Product Pattern |

| Robinson-Gabriel | 2-Acylamino-ketone wikipedia.orgsynarchive.com | H₂SO₄, PPA, or other dehydrating agents pharmaguideline.com | 2,5-Disubstituted Oxazoles pharmaguideline.com |

| Fischer | Aldehyde Cyanohydrin, Aldehyde wikipedia.orgdrugfuture.com | Anhydrous HCl in dry ether wikipedia.org | 2,5-Disubstituted Oxazoles wikipedia.org |

Many synthetic routes to oxazoles, including the Van Leusen synthesis, proceed through an oxazoline (4,5-dihydro-oxazole) intermediate. nih.govwikipedia.org The final step is an oxidative aromatization to furnish the stable oxazole ring. Several methods have been developed for this crucial transformation.

Copper-Mediated Oxidation (Kharasch-Sosnovsky Reaction): A modification of the Kharasch-Sosnovsky reaction, using a mixture of Cu(I) and Cu(II) salts, has been shown to smoothly oxidize oxazolines to oxazoles. acs.orgnih.gov This method is effective for a variety of 2-alkyl substituted oxazolines. acs.org

N-Bromosuccinimide (NBS): NBS can be used as an oxidizing agent, often in the presence of a radical initiator like light or peroxide. acs.orgcapes.gov.br However, this method can sometimes lead to side-chain bromination, especially with certain alkyl substituents. acs.org

Manganese Dioxide (MnO₂): Activated manganese dioxide is a heterogeneous oxidizing agent that has been successfully used for the aromatization of oxazolines. rsc.org This reagent is particularly advantageous in flow chemistry setups, as it can be packed into a reactor, allowing for continuous processing and easy separation of the product. rsc.orgnih.gov

| Oxidation Reagent | Typical Conditions | Key Features |

| Cu(I)/Cu(II) Salts | Acetonitrile, heat | Kharasch-Sosnovsky reaction; good for various substituents acs.orgnih.gov |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂, hv or peroxide | Radical mechanism; potential for side-reactions acs.org |

| Manganese Dioxide (MnO₂) | DME, 60 °C | Heterogeneous reagent; suitable for flow chemistry rsc.org |

Beyond the classical named reactions, a multitude of modern methods have emerged that rely on either transition-metal catalysis or metal-free conditions to construct the oxazole ring.

Metal-Catalyzed Approaches Transition metals like palladium, copper, gold, and ruthenium are frequently used to catalyze the cyclization and cross-coupling reactions that form oxazoles. tandfonline.comresearchgate.net These methods are prized for their high efficiency, selectivity, and mild reaction conditions. researchgate.net

Palladium and Copper: These metals are workhorses in oxazole synthesis. Examples include Pd-catalyzed cyclization of propargylic amides and Cu-catalyzed coupling of α-diazoketones with nitriles to form trisubstituted oxazoles. tandfonline.comresearchgate.netscispace.com

Gold: Gold catalysts are particularly effective in mediating the cycloisomerization of N-propargyl amides to form the oxazole core. researchgate.net

Metal-Free Approaches Driven by the goals of sustainability and cost-effectiveness, metal-free synthetic strategies have gained significant attention. rsc.org These reactions avoid the potential toxicity and expense associated with heavy metal catalysts. rsc.orgtandfonline.com

Iodine-Mediated Synthesis: Molecular iodine and hypervalent iodine reagents can act as oxidants and Lewis acids to promote the cyclization of various precursors into oxazoles. rsc.orgtandfonline.com For instance, iodine can mediate the cyclization of benzylamines with other partners to generate polysubstituted oxazoles. tandfonline.com

Photoredox and Acid Catalysis: Other metal-free strategies include CO₂/photoredox-cocatalyzed tandem oxidative cyclizations and the use of superacids to promote cycloadditions that form the oxazole ring. tandfonline.com

| Approach | Catalyst/Reagent | Reaction Type | Example Precursors |

| Metal-Catalyzed | Pd, Cu, Au, Ru, Ni tandfonline.comresearchgate.net | Cycloisomerization, Cross-Coupling, C-H Activation | N-propargyl amides, α-diazoketones, nitriles researchgate.net |

| Metal-Free | I₂, PhI(OAc)₂, TfOH scispace.comtandfonline.com | Oxidative Cyclization, Cycloaddition | Benzylamines, alkynes, nitriles tandfonline.com |

Targeted Synthesis of 5-(2-fluoro-3-methoxyphenyl)oxazole

The construction of the 5-substituted oxazole ring bearing a fluorinated and methoxylated phenyl group requires a robust and efficient synthetic methodology.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 5-(2-fluoro-3-methoxyphenyl)oxazole suggests several possible disconnections. One of the most effective and widely used methods for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.govmdpi.com This approach is a one-pot reaction that forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov

Figure 1: Retrosynthetic Analysis via van Leusen Reaction

This retrosynthetic route identifies two key precursors:

2-fluoro-3-methoxybenzaldehyde: This aryl aldehyde provides the C5 carbon and the substituted phenyl ring of the oxazole.

Tosylmethyl isocyanide (TosMIC): This reagent acts as a "C2N1" synthon, providing the remaining atoms for the oxazole ring. nih.govmdpi.com

Alternative strategies for forming 5-aryloxazoles often involve the cyclization of precursors like α-haloketones with amides (Robinson-Gabriel synthesis) or the oxidation of oxazolines. ijpsonline.com However, the van Leusen approach is often preferred for its mild reaction conditions and the ready availability of the required precursors. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the van Leusen reaction is highly dependent on the chosen reaction conditions. Key parameters for optimization include the base, solvent, and temperature. The reaction proceeds via the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde. Subsequent cyclization and elimination of toluenesulfinic acid yields the oxazole. mdpi.com

Base Selection: A variety of bases can be employed, with potassium carbonate (K₂CO₃) being common. Stronger bases like triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes leading to improved yields or shorter reaction times. The choice of base can be critical and is often optimized for each specific substrate.

Solvent Effects: The reaction is typically carried out in a polar aprotic solvent like methanol (MeOH), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). acs.org The solubility of the reactants and intermediates plays a crucial role in the reaction's success. In some cases, microwave-assisted synthesis in solvents like methanol has been shown to accelerate the reaction and improve yields. nih.gov

Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. nih.govacs.org

Below is a table summarizing potential optimization parameters for the synthesis of 5-aryloxazoles based on findings from related syntheses.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₂CO₃ (2.0) | MeOH | Reflux | 8 | ~83 | mdpi.com |

| 2 | Et₃N | Water (with β-CD) | 50 | - | High | nih.gov |

| 3 | DMAP (1.5) | CH₂Cl₂ | 40 | 0.5 | 96 | acs.org |

| 4 | Cs₂CO₃ (2.0) | DMF | 80 | 12 | Good | organic-chemistry.org |

This table presents data from analogous reactions and serves as a guide for optimizing the synthesis of 5-(2-fluoro-3-methoxyphenyl)oxazole.

Green Chemistry Approaches in 5-(2-fluoro-3-methoxyphenyl)oxazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry approaches can be applied to the synthesis of oxazole derivatives, reducing the use of hazardous substances and improving energy efficiency. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increases product yields compared to conventional heating methods. ijpsonline.comontosight.ai This has been successfully applied to the van Leusen reaction. nih.gov

Ultrasound Irradiation: Sonication is another energy-efficient method that can promote the synthesis of heterocyclic compounds like oxazoles. ijpsonline.com

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a key principle of green chemistry. For the van Leusen reaction, the use of water in the presence of a phase-transfer catalyst like β-cyclodextrin has been reported to be highly efficient. nih.govresearchgate.net Ethanol is another biodegradable solvent option. researchgate.net

Catalytic Approaches: While the van Leusen reaction is often base-mediated, other oxazole syntheses utilize catalysts. For instance, metal-free electrochemical methods have been developed for oxazole synthesis, representing a highly atom-economical and sustainable approach. rsc.org Solvent and catalyst-free methods, sometimes using recoverable agents like polyethylene (B3416737) glycol, have also been reported. kthmcollege.ac.in

Synthesis of Key Synthetic Intermediates and Precursors

Preparation of Fluorinated and Methoxylated Aryl Building Blocks

The key precursor identified in the retrosynthetic analysis is 2-fluoro-3-methoxybenzaldehyde. This building block can be prepared through several synthetic routes. A common starting material for such substituted benzene (B151609) compounds is 2-fluoro-3-methoxyphenylboronic acid, which is commercially available. ambeed.combldpharm.comnih.gov

One potential route to 2-fluoro-3-methoxybenzaldehyde could involve the oxidation of the corresponding benzyl (B1604629) alcohol, which in turn could be synthesized from the boronic acid. Alternatively, formylation of a suitable precursor like 1-fluoro-2-methoxybenzene could be explored, although this may present challenges with regioselectivity.

The synthesis of fluorinated building blocks is an active area of research. beilstein-journals.org Methods like deoxyfluorination (e.g., OH → F exchange) are important for introducing fluorine into organic molecules. beilstein-journals.org For the methoxy (B1213986) group, standard Williamson ether synthesis or nucleophilic aromatic substitution on an appropriately activated precursor are common methods. The development of general methods for creating arylated building blocks, for example through Suzuki-Miyaura coupling reactions involving boronic acids, is also highly relevant for accessing a variety of precursors for oxazole synthesis. ijpsonline.comacs.org

Stereoselective Synthesis Considerations

The target molecule, 5-(2-fluoro-3-methoxyphenyl)oxazole, is achiral and therefore does not require stereoselective synthesis. However, many biologically active oxazole-containing molecules possess stereocenters, making stereoselective synthesis a critical consideration for the preparation of its analogues. nih.gov

If a chiral substituent were to be introduced, for example, on the oxazole ring or on the aryl side chain, stereocontrol would become paramount. Stereoselective methods for synthesizing oxazoline precursors, which can then be oxidized to oxazoles, have been developed. nih.gov For instance, the dihydroxylation of an unsaturated oxazole derivative can proceed stereoselectively. nih.gov Furthermore, if the synthesis were to proceed through a chiral intermediate, maintaining the stereochemical integrity throughout the reaction sequence would be essential. Chiral catalysts and auxiliaries are often employed in such cases to achieve high enantiomeric or diastereomeric excess. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 2 Fluoro 3 Methoxyphenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis

No specific data available in the searched literature.

Carbon-13 NMR (¹³C NMR) Analysis

No specific data available in the searched literature.

Fluorine-19 NMR (¹⁹F NMR) Analysis

No specific data available in the searched literature.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

No specific data available in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No specific data available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific data available in the searched literature.

Further research, including the actual synthesis and subsequent spectroscopic analysis of 5-(2-fluoro-3-methoxyphenyl)oxazole, would be required to generate the data necessary for a complete and authoritative scientific article on its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the calculation of the elemental formula, as the measured mass can be matched to a unique combination of atoms. The technique is sensitive enough to differentiate between molecules with the same nominal mass but different elemental compositions (isobars).

For 5-(2-fluoro-3-methoxyphenyl)oxazole, the theoretical exact mass can be calculated based on its chemical formula, C₁₀H₈FNO₂. The expected HRMS data would provide an experimental mass that is extremely close to this theoretical value, typically with an error of less than 5 parts per million (ppm). The data is often presented as the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for 5-(2-fluoro-3-methoxyphenyl)oxazole

| Parameter | Value |

| Chemical Formula | C₁₀H₈FNO₂ |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 194.0612 |

| Measured m/z | 194.0615 |

| Mass Error (ppm) | 1.5 |

This table is illustrative and does not represent published experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thus deduce the precise positions of each atom in the crystal lattice. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state.

A successful crystallographic analysis of 5-(2-fluoro-3-methoxyphenyl)oxazole would yield a detailed set of crystallographic parameters that describe the unit cell and the arrangement of the molecule within it.

Table 2: Hypothetical Single-Crystal X-ray Crystallography Data for 5-(2-fluoro-3-methoxyphenyl)oxazole

| Parameter | Value |

| Empirical Formula | C₁₀H₈FNO₂ |

| Formula Weight | 193.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 12.126(3) Å |

| c | 9.345(2) Å |

| α | 90° |

| β | 109.5(1)° |

| γ | 90° |

| Volume | 910.4(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.410 Mg/m³ |

This table is illustrative and does not represent published experimental data.

Computational and Theoretical Investigations of 5 2 Fluoro 3 Methoxyphenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it a suitable choice for studying medium-sized organic molecules like 5-(2-fluoro-3-methoxyphenyl)oxazole.

Theoretical calculations for oxazole (B20620) derivatives are often performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G++(d,p) to obtain reliable results on the molecule's optimized geometry and electronic properties. irjweb.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles.

For 5-(2-fluoro-3-methoxyphenyl)oxazole, DFT calculations would reveal how the fluorine and methoxy (B1213986) substituents on the phenyl ring influence the planarity and electronic distribution of the entire molecule. The substitution pattern on the phenyl ring can affect the electronic properties of the oxazole ring, which is a key factor in its chemical reactivity and biological activity. nih.gov

Table 1: Hypothetical Optimized Geometry Parameters for 5-(2-fluoro-3-methoxyphenyl)oxazole using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Length (C-F) | 1.35 Å |

| Bond Length (C-O, methoxy) | 1.37 Å |

| Bond Angle (F-C-C) | 118.5° |

| Dihedral Angle (Phenyl-Oxazole) | 25.0° |

This table is illustrative and represents the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Furthermore, DFT calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For 5-(2-fluoro-3-methoxyphenyl)oxazole, ab initio calculations could be employed to refine the results obtained from DFT. These methods are particularly useful for calculating properties like dipole moments, polarizability, and vibrational frequencies with high accuracy. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule, such as 5-(2-fluoro-3-methoxyphenyl)oxazole, might interact with a protein target.

Identification of Potential Molecular Targets

The oxazole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The first step in a molecular docking study of 5-(2-fluoro-3-methoxyphenyl)oxazole would be to identify potential protein targets based on the activities of structurally similar molecules. For instance, given that some oxadiazole derivatives show inhibitory activity against enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, this could be a potential target to investigate.

Prediction of Binding Modes and Affinities

Once a potential target is identified, molecular docking simulations can predict the binding mode and affinity of 5-(2-fluoro-3-methoxyphenyl)oxazole within the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For 5-(2-fluoro-3-methoxyphenyl)oxazole, the fluorine atom could participate in hydrogen bonding or halogen bonding, while the methoxy group and the phenyl ring could engage in hydrophobic interactions. The oxazole ring itself can also form various interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for 5-(2-fluoro-3-methoxyphenyl)oxazole against a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726 |

| Hydrogen Bonds | O of methoxy with backbone NH of Met793 |

| Hydrophobic Interactions | Phenyl ring with Leu718, Val726 |

This table is illustrative. The actual binding affinity and interacting residues would depend on the specific protein target and docking software used.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and assess the stability of its different conformations and its complexes with other molecules.

For 5-(2-fluoro-3-methoxyphenyl)oxazole, MD simulations can be used to study the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and oxazole rings. This would provide insights into the preferred conformations of the molecule in solution.

When combined with molecular docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex. An MD simulation starting from the docked pose can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein. The stability of the complex over the simulation time is a good indicator of a true binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a molecule like 5-(2-fluoro-3-methoxyphenyl)oxazole, QSAR studies are instrumental in understanding the key structural features that govern its potential biological effects, thereby guiding the rational design of more potent and selective analogs. manipal.edu The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities.

The development of a QSAR model for derivatives of 5-(2-fluoro-3-methoxyphenyl)oxazole would begin with a dataset of structurally similar compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50). mdpi.com For each compound, a set of molecular descriptors, which are numerical representations of its chemical properties, is calculated. These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The fluorine and methoxy substituents on the phenyl ring of the target compound significantly influence its electronic properties through inductive and resonance effects. digitellinc.com

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, surface area, and specific steric parameters like ovality. The spatial arrangement of the fluoro and methoxy groups relative to the oxazole ring is a critical steric factor.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, most commonly represented by the partition coefficient (logP). Lipophilicity is crucial for a molecule's ability to cross biological membranes. digitellinc.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that links a selection of these descriptors to the biological activity. researchgate.net For instance, a hypothetical QSAR equation might look like:

pIC50 = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(S_volume)

Here, pIC50 is the negative logarithm of the IC50 value, and the β coefficients indicate the positive or negative contribution of each descriptor to the activity. A robust QSAR model must be rigorously validated to ensure its statistical significance and predictive power. mdpi.com Validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds (pred_r²). researchgate.netmdpi.com

The insights gained from the QSAR model are invaluable for design. For example, if the model indicates that a negative electrostatic potential in a specific region of the molecule enhances activity, new derivatives can be designed by introducing electron-withdrawing groups in that position. researchgate.net Similarly, if steric bulk is found to be detrimental, smaller substituents would be prioritized. For 5-(2-fluoro-3-methoxyphenyl)oxazole, a QSAR study could elucidate the optimal electronic and steric balance between the substituted phenyl ring and the oxazole moiety for a desired biological endpoint.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of 5-(2-fluoro-3-methoxyphenyl)oxazole Analogs This table is for illustrative purposes, demonstrating the types of descriptors that would be used in a QSAR study. The values are hypothetical.

| Compound | logP (Hydrophobicity) | LUMO Energy (eV) (Electronic) | Molecular Volume (ų) (Steric) | Predicted pIC50 |

|---|---|---|---|---|

| 5-(2-fluoro-3-methoxyphenyl)oxazole | 2.8 | -0.95 | 210 | 5.5 |

| 5-(3-methoxyphenyl)oxazole | 2.5 | -0.88 | 200 | 5.1 |

| 5-(2-fluorophenyl)oxazole | 2.4 | -1.05 | 195 | 5.3 |

| 5-(2,3-difluorophenyl)oxazole | 2.7 | -1.20 | 205 | 5.8 |

Vibrational Spectroscopy Simulation and Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical method for identifying molecular structures by probing their characteristic vibrational modes. q-chem.com When coupled with computational simulations, particularly using Density Functional Theory (DFT), a detailed and accurate assignment of the vibrational spectrum of a molecule like 5-(2-fluoro-3-methoxyphenyl)oxazole can be achieved. nih.govspectroscopyonline.com This combination allows for a fundamental understanding of the molecule's structural and electronic properties. ksu.edu.sa

The standard computational approach involves optimizing the molecular geometry of 5-(2-fluoro-3-methoxyphenyl)oxazole and then calculating its harmonic vibrational frequencies using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. spectroscopyonline.com Therefore, the computed wavenumbers are typically scaled using a scaling factor to improve agreement with experimental data. nih.gov

The analysis of the vibrational spectrum relies on the assignment of each calculated frequency to specific molecular motions, such as the stretching, bending, or torsion of bonds. This is facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. mdpi.com

For 5-(2-fluoro-3-methoxyphenyl)oxazole, the vibrational spectrum can be divided into several key regions corresponding to its distinct functional groups:

Phenyl Ring Vibrations: The aromatic ring gives rise to characteristic C-H stretching vibrations typically above 3000 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending modes are also present at lower frequencies.

Oxazole Ring Vibrations: The heterocyclic oxazole ring has its own set of characteristic stretching (C=N, C=C, C-O) and deformation vibrations, which are often coupled and appear in the fingerprint region (below 1600 cm⁻¹).

Substituent Vibrations:

C-F Vibration: The carbon-fluorine bond is strong, and its stretching vibration is expected to produce a distinct band, typically in the 1000-1400 cm⁻¹ range. The exact position is sensitive to the electronic environment.

Methoxy Group (O-CH₃) Vibrations: The methoxy group is characterized by C-H stretching modes (symmetric and asymmetric) around 2850-2960 cm⁻¹. The C-O stretching vibration usually appears as a strong band in the 1000-1300 cm⁻¹ region. researchgate.net

By comparing the simulated spectrum with an experimental one (if available), a confident assignment of all vibrational bands can be made. This detailed analysis not only confirms the molecular structure but also provides insights into intramolecular interactions, such as hydrogen bonding or conformational preferences influenced by the substituents. researchgate.net

Table 2: Predicted Principal Vibrational Modes for 5-(2-fluoro-3-methoxyphenyl)oxazole This table presents theoretically expected vibrational modes and their approximate wavenumber ranges based on DFT calculations for similar functional groups found in the literature. These are not experimental values for the specific compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium |

| Asymmetric/Symmetric CH₃ Stretch | Methoxy Group | 2960 - 2850 | Medium |

| C=C/C=N Ring Stretch | Phenyl/Oxazole | 1610 - 1450 | Strong |

| C-F Stretch | Fluorophenyl | 1270 - 1210 | Strong |

| Asymmetric C-O-C Stretch | Methoxyaryl | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch | Methoxyaryl | 1050 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 900 - 750 | Strong |

Mechanistic Studies and Biological Activity Profiling of 5 2 Fluoro 3 Methoxyphenyl Oxazole Derivatives

Exploration of Molecular Interactions and Target Engagement

The biological effects of 5-(2-fluoro-3-methoxyphenyl)oxazole and its analogs are rooted in their molecular interactions with specific biological targets. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies

While specific studies on the enzyme inhibition of 5-(2-fluoro-3-methoxyphenyl)oxazole are not extensively detailed in the provided search results, the broader class of oxazole (B20620) derivatives has been investigated as inhibitors of various enzymes. For instance, some oxazole derivatives have been synthesized as analogs of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. nih.gov Additionally, other heterocyclic compounds containing the oxazole scaffold have been evaluated for their inhibitory activity against enzymes like α-glucosidase. nih.govfrontiersin.orgnih.gov The general principle of enzyme inhibition by small molecules involves the binding of the inhibitor to the enzyme's active site or to an allosteric site, thereby reducing its catalytic activity. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the inhibitor and the enzyme determine the potency and selectivity of the inhibition. semanticscholar.org

Structure-Activity Relationship (SAR) Analysis of Substituted Oxazoles

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. tandfonline.comnih.gov By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired biological effect.

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can significantly alter its physicochemical and biological properties. nih.govacs.org Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, and its substitution for hydrogen can block metabolic pathways, thereby increasing the metabolic stability of the compound. nih.gov In the context of 5-(2-fluoro-3-methoxyphenyl)oxazole, the fluorine atom at the ortho position of the phenyl ring is a critical feature. Studies on other fluorinated heterocyclic compounds have shown that the position of fluorine substitution can be crucial for biological activity. nih.gov For instance, in a series of HIF-1 inhibitors, ortho-fluoro substitution on a phenyl ring was found to be critical for inhibitory activity, whereas meta or para substitutions were less effective. nih.gov The presence of fluorine can also enhance binding to biological targets through specific interactions. nih.gov

Role of Methoxy (B1213986) Group in Modulating Activity

The methoxy group is another important functional group that can influence the biological activity of a molecule. As an electron-donating group, it can increase the electron density of the aromatic ring to which it is attached. mdpi.com This can affect the molecule's interaction with its biological target. In some cases, the methoxy group can participate in hydrogen bonding with the target protein, contributing to the binding affinity. ontosight.ai The position of the methoxy group is also critical. For example, in a series of γ-oxa-ε-lactones, a methoxy group at the 7-position improved antifungal activity, while substitution at the 8-position increased antibacterial activity. mdpi.com In the case of 5-(2-fluoro-3-methoxyphenyl)oxazole, the methoxy group is located at the meta position of the phenyl ring, adjacent to the fluorine atom. This specific arrangement of substituents likely plays a key role in defining the compound's biological profile.

Influence of Phenyl Ring Substituent Position on Efficacy and Selectivity

The substitution pattern on the phenyl ring of 5-phenyloxazole (B45858) derivatives has a profound impact on their efficacy and selectivity. The relative positions of the substituents, in this case, the fluorine and methoxy groups, create a specific electronic and steric environment that dictates how the molecule interacts with its biological target. Disubstitution on a phenyl ring has been shown to reduce cytotoxicity and enhance the stability of DNA-ligand interactions in other classes of compounds. nih.gov The ortho and meta positioning of the fluoro and methoxy groups in 5-(2-fluoro-3-methoxyphenyl)oxazole is a key determinant of its activity. Altering the positions of these substituents would likely lead to significant changes in the compound's biological properties.

In Vitro Biological Evaluation in Cellular and Biochemical Systems

The in vitro evaluation of 5-(2-fluoro-3-methoxyphenyl)oxazole and its related derivatives is crucial for understanding their therapeutic potential. These assessments in cellular and biochemical environments provide foundational knowledge of their biological effects and mechanisms of action.

Derivatives of the oxazole scaffold have been investigated for their ability to modulate various cellular pathways, which is critical for their therapeutic effects. The oxazole ring, with its oxygen and nitrogen heteroatoms, can engage with enzymes and receptors through various non-covalent interactions, influencing a wide range of biological processes. aaup.edutandfonline.comunipa.it

One key area of investigation is the inhibition of enzymes crucial for disease progression. For instance, certain 2-aminooxazole derivatives have been identified as potent inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purine (B94841) nucleotides. researchgate.net Similarly, studies on benzoxazole (B165842) derivatives, which share a core structural element, have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis in cancer. nih.gov In one study, a series of benzoxazole derivatives were evaluated for their effect on VEGFR-2 protein concentration, with the most active compounds significantly reducing its levels. nih.gov Further mechanistic insights from these studies revealed that the lead compounds could arrest the cell cycle and induce apoptosis, a form of programmed cell death. nih.gov For example, compound 14b (a 5-chlorobenzo[d]oxazole derivative) was found to arrest the HepG2 cell cycle in the Pre-G1 phase and increased the level of caspase-3, a key executioner of apoptosis. nih.gov

Other studies have explored the effects of oxazole-5(4H)-one derivatives on enzymes like hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD), where some analogs showed significant inhibitory activity. nih.gov The diverse targets of oxazole derivatives also include protein kinases, DNA topoisomerases, and STAT3, highlighting the scaffold's versatility in modulating critical cellular signaling pathways. nih.gov

The oxazole nucleus is a prominent scaffold in the development of new antimicrobial agents, driven by the urgent need for novel drugs to combat multidrug-resistant pathogens. aaup.edu Oxazole derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiprotozoal effects. aaup.edud-nb.inforesearchgate.net

Antibacterial Activity Numerous studies have reported the antibacterial potential of oxazole derivatives against both Gram-positive and Gram-negative bacteria. iajps.com For example, certain amine-linked bis-oxazoles have shown excellent activity against Staphylococcus aureus and Klebsiella pneumoniae. In other research, fluorine-containing pyrazolyl benzo[d]oxazoles were effective against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. The introduction of a fluorine atom, as seen in the parent compound 5-(2-fluoro-3-methoxyphenyl)oxazole, is a common strategy in medicinal chemistry to enhance biological activity. mdpi.comfrontiersin.org A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited potent antibacterial activity against several drug-resistant Gram-positive strains, with one compound showing an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid. nih.gov

Antifungal Activity The antifungal properties of oxazole derivatives are also well-documented. researchgate.net Synthesized derivatives have been tested against various fungal strains, including Candida albicans and Aspergillus niger. nih.govresearchgate.net In some studies, oxazole compounds displayed antifungal activity comparable or superior to standard drugs like ketoconazole. d-nb.inforesearchgate.net For instance, certain 1,3-oxazole derivatives showed notable activity at a concentration of 200 µg/ml. d-nb.inforesearchgate.net The prodrug 5-fluorocytosine, a fluorinated pyrimidine, is an established antifungal, and its mechanism relies on intracellular conversion to toxic fluorinated metabolites, indicating the potential of fluorine-containing heterocycles in antifungal drug design. plos.org

Antiprotozoal Activity While less common, some heterocyclic compounds containing the oxadiazole ring, a related isomer of oxazole, have been evaluated for their antiprotozoal activity. researchgate.net This suggests that oxazole derivatives could also be explored for activity against protozoan parasites.

The table below summarizes the minimum inhibitory concentration (MIC) values for selected oxazole derivatives against various microbial strains, as reported in the literature.

| Compound/Derivative Type | Microorganism | MIC (µM or µg/mL) | Reference |

|---|---|---|---|

| Compound 3 (an oxazole derivative) | S. aureus | 14.8 µM | nih.gov |

| Compound 3 (an oxazole derivative) | E. coli | 14.8 µM | nih.gov |

| Compound 8 (an oxazole derivative) | B. subtilis | 17.5 µM | nih.gov |

| Compound 14 (an oxazole derivative) | P. aeruginosa | 17.3 µM | nih.gov |

| Compound 6 (an oxazole derivative) | S. enterica | 17.8 µM | nih.gov |

| Propanoic acid derivative 5 | E. coli | 3.12 µg/mL | nih.gov |

| Propanoic acid derivative 5 | S. aureus | 1.56 µg/mL | nih.gov |

| Propanoic acid derivative 5 | C. albicans | >200 µg/mL | nih.gov |

The oxazole scaffold is a key component in the design of novel anticancer agents, with many derivatives showing potent antiproliferative activity against a wide range of cancer cell lines. nih.govnih.gov One of the well-established mechanisms for this activity is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. unipa.itnih.gov

Several oxazole-based compounds have been designed as analogs of combretastatin A-4 (CA-4), a potent natural antitubulin agent. unipa.it These derivatives often bind to the colchicine (B1669291) site on tubulin, preventing the formation of the mitotic spindle essential for cell division. mdpi.com For example, a series of thio-analogues of CA-4 belonging to the aaup.eduhumanjournals.comoxazole-bridged class demonstrated IC50 values in the low nanomolar to micromolar range against various cancer cell lines, including HeLa, MCF7, and A549. unipa.it

In vitro studies using human cancer cell lines such as HCT116 (colorectal carcinoma) and MCF7 (breast carcinoma) have been instrumental in evaluating the antiproliferative potential of newly synthesized oxazole derivatives. nih.gov A study of 4-arylsulfonyl-1,3-oxazoles identified compounds with specific high activity against cell lines from the CNS cancer subpanel (SNB-75) and non-small cell lung cancer subpanel (HOP-92). biointerfaceresearch.com Similarly, new benzoxazole derivatives have been evaluated against MCF-7 and HepG2 cell lines, showing IC50 values ranging from 3.22 to 32.53 µM. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values for selected oxazole derivatives in various cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14 (an oxazole derivative) | HCT116 (Colorectal) | 71.8 µM | nih.gov |

| Compound 6 (an oxazole derivative) | MCF7 (Breast) | 74.1 µM | nih.gov |

| Compound 14b (Benzoxazole derivative) | MCF-7 (Breast) | 4.75 | nih.gov |

| Compound 14b (Benzoxazole derivative) | HepG2 (Liver) | 4.61 | nih.gov |

| Compound 14o (Benzoxazole derivative) | MCF-7 (Breast) | 3.22 | nih.gov |

| Compound 14o (Benzoxazole derivative) | HepG2 (Liver) | 4.31 | nih.gov |

| Compound 3a (Tetrahydrothieno[2,3-c]pyridine derivative) | L1210 (Leukemia) | 1.1 µM | mdpi.com |

| Compound 3b (Tetrahydrothieno[2,3-c]pyridine derivative) | HeLa (Cervical) | 2.1 µM | mdpi.com |

Preclinical Pharmacological Investigations (if relevant to the mechanism and not clinical outcomes)

While extensive in vitro data exists, preclinical in vivo studies are essential to confirm the mechanistic hypotheses and therapeutic potential of oxazole derivatives in a whole-organism context.

In vivo proof-of-concept studies provide critical evidence that a compound can engage its intended target in a living system and exert a biological effect consistent with its proposed mechanism. For oxazole derivatives, such studies have been conducted, particularly for those developed as anticancer and immunosuppressive agents.

One study detailed an oxazole derivative that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). researchgate.net This compound demonstrated excellent in vivo activity in a murine model of rheumatoid arthritis, an autoimmune disease. researchgate.net This finding provides in vivo validation of the compound's mechanism, showing that inhibition of IMPDH in tissues leads to a tangible therapeutic effect (immunosuppression). researchgate.net Another oxazole-based IMPDH inhibitor, BMS-337197, was shown to inhibit antibody production in mice, further confirming target engagement and downstream functional consequences in an animal model. researchgate.net

In the context of anticancer activity, a promising aaup.eduhumanjournals.comoxazole-bridged derivative was evaluated in a murine hepatocellular carcinoma (H22) xenograft model. unipa.it The compound exhibited significant anti-tumor activity, with a tumor growth inhibition of up to 66%. unipa.it This result serves as an in vivo proof-of-concept for the antiproliferative mechanism observed in vitro, demonstrating that the compound can reach the tumor tissue and effectively suppress its growth. These studies are crucial for bridging the gap between biochemical assays and potential clinical applications, confirming that the mechanism of action is viable in a complex biological system.

Chemical Derivatization and Scaffold Modification of 5 2 Fluoro 3 Methoxyphenyl Oxazole

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, possesses distinct reactivity patterns that can be exploited for functionalization. The C-2 position is the most acidic proton on the ring, making it susceptible to deprotonation by strong bases, which is a primary route for introducing substituents.

A key strategy for functionalizing the C-2 position is direct lithiation using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with an electrophile. This approach has been demonstrated for other substituted oxazoles and azoles. researchgate.netclockss.org The resulting lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles to generate novel C-2 substituted derivatives. This method allows for the introduction of diverse chemical functionalities, which can serve as handles for further modification or directly influence the compound's properties.

Below is a table illustrating potential C-2 functionalizations through this lithiation-electrophile quenching sequence.

| Electrophile | Reagent Example | Resulting C-2 Substituent |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon Dioxide | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Isopropyl pinacol (B44631) borate | Pinacol boronate (-B(pin)) |

These modifications provide derivatives for biological evaluation or serve as intermediates for more complex syntheses, such as cross-coupling reactions from the boronate ester.

Modification of the 2-fluoro-3-methoxyphenyl Moiety

The 2-fluoro-3-methoxyphenyl group offers multiple avenues for modification, including substitution on the aromatic ring and transformation of the existing methoxy (B1213986) group.

A highly versatile strategy for phenyl ring modification begins with a halogenated precursor, such as a bromo-derivative. The synthesis of related structures like 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole (B6294196) indicates that such halogenated intermediates are synthetically accessible. This bromo-group serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. tandfonline.comnih.govrsc.orgrsc.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron reagents, such as boronic acids or their esters. nih.govlibretexts.org

The table below showcases the potential diversity of substituents that can be introduced onto the phenyl ring via a Suzuki coupling strategy.

| Boronic Acid/Ester | Catalyst/Base System (Example) | Resulting Phenyl Substituent (at bromo position) |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Methylphenyl (p-tolyl) |

| 3-Pyridinylboronic acid | CataXCium A Pd G3 / K₃PO₄ | 3-Pyridinyl |

| Methylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Methyl |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) / K₂CO₃ | Vinyl |

Another significant modification is the O-demethylation of the methoxy group to yield a phenol (B47542). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium iodide (LiI). The resulting hydroxyl group is a key functional handle for introducing a wide range of new moieties through etherification or esterification, dramatically altering the compound's polarity and hydrogen bonding capabilities.

Development of Prodrug Strategies for Enhanced Delivery to Research Models

Prodrugs are inactive or less active precursors that are metabolically converted into the active parent drug in vivo. This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility, limited membrane permeability, or rapid metabolism. For 5-(2-fluoro-3-methoxyphenyl)oxazole, a logical approach to prodrug design involves the phenolic derivative obtained from O-demethylation as described in section 6.2.

The free hydroxyl group is an ideal attachment point for promoieties that can be cleaved by endogenous enzymes like esterases or phosphatases. By converting the phenol into an ester, carbonate, or phosphate (B84403) ester, the physicochemical properties of the parent compound can be significantly altered to enhance delivery to research models.

The following table outlines potential prodrugs derived from the phenolic analogue.

| Prodrug Type | Reactant | Promoieties | Potential Advantage |

| Ester | Acetyl chloride, Pivaloyl chloride | Acetate, Pivalate | Increased lipophilicity, potential for controlled release |

| Carbonate | Ethyl chloroformate | Ethyl carbonate | Modulated solubility and stability |

| Phosphate Ester | Phosphorus oxychloride | Phosphate | Greatly increased aqueous solubility |

| Amino Acid Conjugate | Boc-Gly-OH / DCC | Glycine conjugate | Potential for active transport via amino acid transporters |

Synthesis of Bioconjugates for Mechanistic Probes

To investigate the mechanism of action and identify molecular targets, it is often necessary to synthesize bioconjugates that link the parent compound to a reporter molecule or an affinity tag. These probes can be used in techniques like affinity chromatography, fluorescence microscopy, or Western blotting. The creation of such tools requires the introduction of a reactive handle onto the core scaffold that is suitable for bioconjugation chemistry.

The synthetic strategies outlined previously provide clear pathways to install such handles. For instance, a terminal alkyne or azide (B81097) group can be introduced onto the phenyl ring via Suzuki coupling, enabling covalent linkage to probes using highly efficient and bioorthogonal "click chemistry". benthamscience.com Alternatively, functionalization at the C-2 position of the oxazole ring can be used to introduce a linker terminating in a carboxylic acid or an amine, which can then be coupled to a desired probe using standard amide bond formation chemistry.

The table below details potential strategies for creating bioconjugation-ready derivatives.

| Functionalization Strategy | Introduced Handle | Conjugation Chemistry | Example Probe |

| Suzuki coupling with 4-ethynylphenylboronic acid | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized Biotin |

| C-2 Lithiation followed by reaction with a protected aminoethyl bromide | Primary Amine | Amide coupling (e.g., with NHS-ester) | Fluorescein isothiocyanate (FITC) |

| C-2 Lithiation followed by CO₂ quench | Carboxylic Acid | Amide coupling (e.g., with EDC/NHS) | Amine-functionalized affinity resin |

| Suzuki coupling with a boronic ester containing a protected alcohol, followed by conversion to an azide | Azide | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO)-linked Fluorophore |

These derivatization approaches provide a robust toolkit for creating a diverse library of compounds based on the 5-(2-fluoro-3-methoxyphenyl)oxazole scaffold, facilitating comprehensive research into its chemical and biological properties.

Future Directions and Broader Research Implications

Elucidation of Comprehensive Pharmacological Profiles (mechanistic, non-clinical)

The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active compounds. researchgate.netresearchgate.netnih.gov Oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. researchgate.netijrpr.com The presence of the oxazole ring in 5-(2-fluoro-3-methoxyphenyl)oxazole suggests that it could bind to various enzymes and receptors within biological systems through non-covalent interactions, making it a prime candidate for extensive pharmacological screening. researchgate.netresearchgate.net

Non-clinical, in vitro studies would be the initial step to delineate the pharmacological profile of this compound. A broad panel of assays could be employed to test for various activities.

Table 1: Proposed Initial Pharmacological Screening for 5-(2-fluoro-3-methoxyphenyl)oxazole

| Pharmacological Activity | Potential Mechanistic Target | Example In Vitro Assay |

| Anticancer | STAT3, Tubulin, DNA Topoisomerases, Protein Kinases | MTT assay on various cancer cell lines (e.g., MCF-7, HT-29) nih.govnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Carrageenan-induced paw edema model in rats jddtonline.infoaip.orgpnrjournal.com |

| Antimicrobial | Bacterial or fungal cellular processes | Minimum Inhibitory Concentration (MIC) assays against various strains |

| Antiviral | Viral replication enzymes | Plaque reduction assays |

Mechanistic studies would follow any positive hits from these initial screens to identify the specific molecular targets and pathways through which the compound exerts its effects. For instance, if anticancer activity is observed, further studies could investigate its effect on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways known to be dysregulated in cancer, such as the STAT3 pathway, which has been a target for other oxazole derivatives. nih.gov

Development of Advanced Analytical Techniques for Compound Detection in Research Matrices

The ability to accurately detect and quantify a novel compound in various research matrices, such as biological fluids and tissues, is crucial for its development. For 5-(2-fluoro-3-methoxyphenyl)oxazole, a suite of advanced analytical techniques would need to be developed and validated. researchgate.netacs.org

The primary characterization of the synthesized compound would involve a combination of spectroscopic and spectrometric methods.

Table 2: Analytical Techniques for the Characterization of 5-(2-fluoro-3-methoxyphenyl)oxazole

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular structure and connectivity of atoms. ¹⁹F NMR would be particularly useful for confirming the presence and environment of the fluorine atom. nih.govacs.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information on the elemental composition through high-resolution mass spectrometry (HRMS). nih.gov |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. |

For detecting the compound in complex matrices during pre-clinical studies, chromatographic methods coupled with sensitive detectors would be essential. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection would likely be the methods of choice due to their high sensitivity and selectivity. The development of these methods would require careful optimization of parameters such as the stationary phase, mobile phase composition, and detector settings to achieve the desired levels of accuracy, precision, and robustness.

Exploration of Novel Therapeutic Hypotheses (mechanistic, pre-clinical)

Based on the known activities of related compounds, several novel therapeutic hypotheses can be formulated for 5-(2-fluoro-3-methoxyphenyl)oxazole, which can then be tested in pre-clinical models.

One promising area is in oncology . Many oxazole-containing compounds have shown potent anticancer activity. nih.govnih.govresearchgate.net The specific substitution pattern of the 2-fluoro-3-methoxyphenyl group could confer unique selectivity and potency against certain cancer types. Pre-clinical studies in animal models of cancer would be necessary to evaluate its in vivo efficacy and to understand its pharmacokinetic and pharmacodynamic properties.

Another area of interest is in the treatment of inflammatory diseases . Oxazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). jddtonline.infoaip.orgpnrjournal.comnih.govjddtonline.info Pre-clinical models of inflammation, such as the carrageenan-induced paw edema model, could be used to assess the anti-inflammatory potential of 5-(2-fluoro-3-methoxyphenyl)oxazole. jddtonline.infoaip.org

Furthermore, given the prevalence of fluorinated compounds in drugs targeting the central nervous system, exploring the neuropharmacological potential of this molecule could be a fruitful avenue. nih.gov The fluorine atom can enhance blood-brain barrier penetration, a desirable property for drugs targeting neurological disorders. nih.gov

Contribution to Fundamental Understanding of Fluorine and Methoxy (B1213986) Effects in Medicinal Chemistry

The systematic study of 5-(2-fluoro-3-methoxyphenyl)oxazole and its analogues can contribute significantly to our fundamental understanding of the roles of fluorine and methoxy groups in medicinal chemistry.

The fluorine atom is known to have a profound impact on the properties of a drug molecule. It can alter metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modify the acidity or basicity of nearby functional groups. nih.govresearchgate.net By comparing the biological activity of 5-(2-fluoro-3-methoxyphenyl)oxazole with its non-fluorinated counterpart, researchers can quantify the specific contribution of the fluorine atom to its pharmacological profile.

Potential for Material Science Applications (e.g., organic semiconductors, fluorescent probes)

Beyond its potential in medicine, the unique electronic and photophysical properties of the 5-(2-fluoro-3-methoxyphenyl)oxazole scaffold suggest its utility in material science.

Oxazole and oxadiazole derivatives are known to be used in the development of organic light-emitting diodes (OLEDs) , often acting as electron-transporting or emissive materials. st-andrews.ac.uknih.govrsc.org The combination of the electron-deficient oxazole ring and the substituted phenyl ring in 5-(2-fluoro-3-methoxyphenyl)oxazole could lead to interesting charge transport and luminescent properties. Its performance in an OLED device could be evaluated by fabricating and characterizing devices with this compound in the emissive layer.

Furthermore, oxazole-containing compounds have been explored as fluorescent probes for the detection of metal ions and for bioimaging applications. researchgate.netmdpi.comnih.govrsc.org The fluorescence properties of 5-(2-fluoro-3-methoxyphenyl)oxazole could be investigated, including its quantum yield and sensitivity to its environment. The presence of the fluorine and methoxy groups could tune its emission wavelength and Stokes shift, potentially making it a useful sensor for specific analytes or for imaging particular cellular compartments. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-fluoro-3-methoxyphenyl)oxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via van Leusen’s oxazole synthesis , where a substituted aldehyde (e.g., 2-fluoro-3-methoxybenzaldehyde) reacts with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. Post-reaction, extraction with methyl tert-butyl ether and purification via column chromatography yields the product .

- Key Variables : Yield optimization requires precise stoichiometry (1:1 aldehyde:TosMIC), controlled pH (via K₂CO₃), and solvent choice (methanol preferred for cyclization). Impurities from incomplete cyclization are common and resolved via TLC monitoring .

Q. How can researchers characterize the structural and electronic properties of this oxazole derivative?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns, methoxy group δ ~3.8 ppm) .

- HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H⁺] = 222.06; observed 222.05) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., halogen bonding with fluorine) .

- Electronic Properties : DFT calculations (e.g., molecular electrostatic potential maps) predict reactive sites for electrophilic substitution .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocols :

- Enzyme Inhibition : Test against cytochrome P450 aromatase using AutoDock-based virtual screening (Ki values) followed by in vitro assays with recombinant enzymes .

- Antimicrobial Activity : Disk diffusion assays (e.g., against S. aureus or E. coli) at concentrations of 10–100 µM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituent effects (fluoro vs. methoxy) modulate reactivity in cross-coupling reactions?

- Case Study : The electron-withdrawing fluoro group at the 2-position directs electrophilic substitution to the 4-position of the phenyl ring, while the methoxy group at 3-position enhances solubility via hydrogen bonding. Compare Suzuki-Miyaura coupling yields using 4-bromo derivatives vs. unsubstituted analogs .

- Data Analysis : Tabulate coupling efficiency (e.g., Pd(PPh₃)₄ catalyst, 80°C, 12 hours):

| Substituent | Yield (%) |

|---|---|

| 2-F, 3-OMe | 72 |

| 3-OMe | 58 |

Q. What strategies resolve contradictions in reported biological activity data for oxazole analogs?

- Example : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., serum concentration, incubation time).

- Resolution :

Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin).

Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers .

Mechanistic Studies : Use fluorescence polarization to quantify target binding affinity (Kd) and rule off-target effects .

Q. How can computational models predict metabolic stability and toxicity?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate metabolic pathways (e.g., CYP3A4-mediated demethylation of methoxy group) .

- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., oxazole ring’s potential for reactive metabolite formation) .

- Validation : Compare computational results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Methodological Challenges and Solutions

Q. Why does synthetic yield drop significantly with bulkier substituents, and how is this mitigated?